Cas no 1017367-02-0 (3-(4-bromobenzoyl)piperidine)

3-(4-bromobenzoyl)piperidine structure
3-(4-bromobenzoyl)piperidine structure
Product name:3-(4-bromobenzoyl)piperidine
CAS No:1017367-02-0
MF:C12H14BrNO
MW:268.149662494659
MDL:MFCD09813601
CID:5229815
PubChem ID:24261101

3-(4-bromobenzoyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-bromophenyl)-3-piperidinyl-
    • 3-(4-bromobenzoyl)piperidine
    • MDL: MFCD09813601
    • Inchi: 1S/C12H14BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2
    • InChI Key: YNYIOASGWYJBKT-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Br)C=C1)(C1CCCNC1)=O

3-(4-bromobenzoyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9931-10G
3-(4-bromobenzoyl)piperidine
1017367-02-0 95%
10g
¥ 12,058.00 2023-02-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00995452-1g
3-(4-Bromobenzoyl)piperidine
1017367-02-0 98%
1g
¥2712.0 2023-02-27
Ambeed
A1079498-1g
3-(4-Bromobenzoyl)piperidine
1017367-02-0 98%
1g
$400.0 2024-04-26
Enamine
EN300-243145-0.1g
3-(4-bromobenzoyl)piperidine
1017367-02-0 95%
0.1g
$364.0 2024-06-19
Enamine
EN300-243145-1.0g
3-(4-bromobenzoyl)piperidine
1017367-02-0 95%
1.0g
$414.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9931-1G
3-(4-bromobenzoyl)piperidine
1017367-02-0 95%
1g
¥ 2,712.00 2023-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362297-250mg
(4-Bromophenyl)(piperidin-3-yl)methanone
1017367-02-0 98%
250mg
¥6177 2023-02-27
Enamine
EN300-243145-5.0g
3-(4-bromobenzoyl)piperidine
1017367-02-0 95%
5.0g
$1199.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9931-5G
3-(4-bromobenzoyl)piperidine
1017367-02-0 95%
5g
¥ 8,124.00 2023-02-27
Enamine
EN300-243145-5g
3-(4-bromobenzoyl)piperidine
1017367-02-0
5g
$1199.0 2023-09-15

Additional information on 3-(4-bromobenzoyl)piperidine

3-(4-bromobenzoyl)piperidine: A Promising Scaffold in Medicinal Chemistry

3-(4-bromobenzoyl)piperidine, with the chemical identifier CAS No. 1017367-02-0, represents a significant molecule in the field of medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and therapeutic development. The 4-bromobenzoyl group attached to the piperidine ring imparts distinct pharmacological properties, making it a valuable scaffold for the design of novel therapeutics. Recent studies have highlighted the importance of such structural modifications in enhancing drug efficacy and selectivity, underscoring the relevance of 3-(4-bromobenzoyl)piperidine in modern pharmaceutical research.

As a derivative of piperidine, 3-(4-bromobenzoyl)piperidine exhibits a versatile chemical framework that can be further modified to optimize its biological activity. The 4-bromobenzoyl moiety, a key functional group, contributes to the compound's ability to interact with specific molecular targets. This interaction is critical in modulating cellular processes, which is a fundamental aspect of drug action. The structural complexity of 3-(4-bromobenzoyy)piperidine allows for the exploration of diverse pharmacological mechanisms, positioning it as a candidate for various therapeutic applications.

Recent advancements in medicinal chemistry have focused on the development of small molecules with high specificity and potency. The 3-(4-bromobenzoyl)piperidine scaffold has been investigated for its potential to target specific pathways involved in disease progression. For instance, studies have demonstrated its ability to modulate signaling cascades associated with inflammation and cancer. This makes the compound a promising candidate for the design of drugs targeting these conditions. The integration of computational modeling and experimental validation has further enhanced the understanding of its biological activity.

One of the notable aspects of 3-(4-bromobenzoyl)piperidine is its potential to serve as a lead compound in the development of new therapeutic agents. The 4-bromobenzoyl group can be modified to enhance its binding affinity to target proteins, thereby improving drug efficacy. This approach aligns with the current trends in drug discovery, where the focus is on optimizing molecular interactions to achieve desired therapeutic outcomes. The ability to tailor the compound's structure for specific applications highlights its significance in the field of medicinal chemistry.

Research into the pharmacological properties of 3-(4-bromobenzoyl)piperidine has revealed its potential applications in the treatment of inflammatory diseases. The compound's ability to inhibit pro-inflammatory pathways has been explored in preclinical studies, suggesting its utility in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings underscore the importance of further investigation into its therapeutic potential. The role of the 4-bromobenzoyl group in mediating these effects is a key area of current research.

Another area of interest is the application of 3-(4-bromobenzoyl)piperidine in the development of anti-cancer agents. The compound's structural characteristics allow for the design of molecules that can target specific oncogenic pathways. Recent studies have demonstrated its potential to inhibit tumor growth by modulating key signaling molecules. This makes 3-(4-bromobenzoyl)piperidine a promising candidate for the development of novel chemotherapeutic agents. The integration of advanced analytical techniques has facilitated the elucidation of its mechanism of action.

The synthesis of 3-(4-bromobenzoyl)piperidine involves a series of well-defined chemical reactions that have been optimized for efficiency and yield. The 4-bromobenzoyl group is typically introduced through a coupling reaction, which ensures the formation of the desired product. The purity and stability of the compound are critical factors in its application, and recent advancements in synthetic methodologies have improved these aspects. The ability to produce high-quality 3-(4-bromobenzoyl)piperidine is essential for its use in research and development.

Furthermore, the compound's potential as a building block for drug design has been explored in various studies. The 4-bromobenzoyl group can be modified to incorporate different functional groups, enabling the creation of derivatives with enhanced pharmacological properties. This flexibility in structural modification is a significant advantage in the development of new therapeutics. The ability to tailor the compound's properties for specific applications highlights its importance in the field of medicinal chemistry.

As the field of drug discovery continues to evolve, the role of compounds like 3-(4-bromobenzoyl)piperidine becomes increasingly prominent. The integration of computational tools and experimental techniques has enabled a deeper understanding of its biological activity and potential applications. The 4-bromobenzoyl group's contribution to the compound's therapeutic efficacy is a key area of ongoing research. The continued exploration of 3-(4-bromobenzoyl)piperidine and its derivatives is expected to yield valuable insights into the development of novel therapeutics.

In conclusion, 3-(4-bromobenzoyl)piperidine represents a significant molecule with potential applications in various therapeutic areas. The structural features of the compound, particularly the 4-bromobenzoyl group, play a crucial role in its pharmacological activity. As research in medicinal chemistry progresses, the compound's role in the development of new drugs is likely to expand. The ongoing investigation into its properties and applications underscores its importance in the field of pharmaceutical science.

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